molecular formula C16H11N5S2 B493862 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide

1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide

Cat. No.: B493862
M. Wt: 337.4g/mol
InChI Key: XHRZMNFEMFMWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is a heterocyclic compound that combines the structural features of benzimidazole, triazole, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide typically involves the condensation of benzimidazole derivatives with triazole and benzothiazole moieties. One common method includes the reaction of 2-mercaptobenzothiazole with 2-chloromethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is unique due to its combination of three different heterocyclic moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these moieties.

Properties

Molecular Formula

C16H11N5S2

Molecular Weight

337.4g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H11N5S2/c1-2-6-11-10(5-1)17-14(18-11)9-22-15-19-20-16-21(15)12-7-3-4-8-13(12)23-16/h1-8H,9H2,(H,17,18)

InChI Key

XHRZMNFEMFMWCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C4N3C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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